6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a pyrazolyl ethyl group attached to an isoxazolo[5,4-b]pyridine core. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods may include Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other isoxazolo[5,4-b]pyridine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and potential applications. The unique combination of functional groups in 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE sets it apart from other similar compounds, potentially offering distinct advantages in specific applications.
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(5-methylpyrazol-1-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-14-8-9-25-28(14)11-10-24-22(29)18-13-19(15-6-7-15)26-23-20(18)21(27-31-23)16-4-3-5-17(12-16)30-2/h3-5,8-9,12-13,15H,6-7,10-11H2,1-2H3,(H,24,29) |
InChI Key |
ZQAFWIPGBKCVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCNC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5 |
Origin of Product |
United States |
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